Product packaging for Difluoroborane, pentafluoroethyl-(Cat. No.:CAS No. 14890-36-9)

Difluoroborane, pentafluoroethyl-

Cat. No.: B13733967
CAS No.: 14890-36-9
M. Wt: 199.97 g/mol
InChI Key: JNJRONPBDVTCMC-UHFFFAOYSA-N
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Description

Difluoroborane, pentafluoroethyl- (CAS Registry Number 14890-36-9) is an organoboron compound with the molecular formula BF7Si2 and a molecular weight of 120.02 g/mol . This substance is part of a class of perfluoroalkyl(fluoro)boranes, which are of significant interest in advanced chemical research as potent Lewis acids . Such Lewis acids are invaluable reagents in transition metal chemistry, particularly serving as versatile fluoride acceptors to generate weakly coordinating anions (WCAs) . These anions are crucial for stabilizing highly electrophilic cations and have applications in the development of ionic liquids and materials science . Researchers exploring catalysis, organometallic synthesis, and the stabilization of reactive species may find this compound to be a critical tool. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF7Si2 B13733967 Difluoroborane, pentafluoroethyl- CAS No. 14890-36-9

Properties

CAS No.

14890-36-9

Molecular Formula

BF7Si2

Molecular Weight

199.97 g/mol

IUPAC Name

difluoroboranyl-difluoro-trifluorosilylsilane

InChI

InChI=1S/BF7Si2/c2-1(3)9(4,5)10(6,7)8

InChI Key

JNJRONPBDVTCMC-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)[Si](F)(F)[Si](F)(F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for Difluoroborane, Pentafluoroethyl

Established Synthetic Routes and Mechanistic Underpinnings

The formation of the C₂F₅-B bond in Difluoroborane (B8323493), pentafluoroethyl- can be approached through several fundamental reaction classes. These include halogen exchange reactions, additions to perfluoroalkenes, and modern electrochemical or photochemical methods.

Boron-Halogen Exchange Reactions for Difluoroborane Formation

Boron-halogen exchange (halex) is a powerful method for forming carbon-boron bonds, often driven by the high Lewis acidity of boron trihalides. thieme-connect.densf.gov This approach typically involves the reaction of an organometallic reagent containing the desired organic group with a boron halide.

Mechanism: The core of this strategy is the reaction between a pentafluoroethyl nucleophile and a boron electrophile. A common precursor for the pentafluoroethyl group is pentafluoroethyl lithium (C₂F₅Li) or a pentafluoroethyl Grignard reagent (C₂F₅MgX). These are typically generated in situ from pentafluoroethyl iodide (C₂F₅I). fluorine1.ru The organometallic species then reacts with a boron trihalide, such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃).

The reaction with BF₃ would proceed as follows: C₂F₅Li + BF₃ → C₂F₅BF₂ + LiF

When using a more reactive boron halide like BCl₃, the initial product is typically the dichloro-substituted borane (B79455), which can then be converted to the target difluoro- compound through a subsequent fluorination step. The use of boron trihalides as Lewis acids can activate otherwise inert C-F bonds, although in this context, the primary reaction is the formation of the C-B bond via nucleophilic attack on the boron center. thieme-connect.de

Carbometallation and Hydroboration Routes Involving Perfluoroalkenes

Direct functionalization of perfluoroalkenes, particularly tetrafluoroethylene (B6358150) (TFE), offers a more atom-economical route to pentafluoroethyl compounds. Both carbometallation and hydroboration represent viable strategies.

Carbometallation: This class of reactions involves the addition of a carbon-metal bond across an unsaturated carbon-carbon bond. nih.govnyu.edu Uncatalyzed carboboration, in particular, can be used to form a new carbon-carbon and a carbon-boron bond simultaneously. nih.gov A hypothetical route for the synthesis of Difluoroborane, pentafluoroethyl- could involve the addition of a B-F bond from a reagent like difluoroborane (HBF₂) or another activated boron species across the double bond of TFE. The mechanism would likely involve a concerted, four-center transition state.

Hydroboration: Hydroboration is a classic method for preparing organoboranes from alkenes. organic-chemistry.orglibretexts.org The reaction involves the syn-addition of a B-H bond across a double bond, with the boron atom typically adding to the less sterically hindered carbon. organic-chemistry.orgorgsyn.org For an unsymmetrical alkene, this occurs in an anti-Markovnikov fashion. orgsyn.org In the case of a symmetric alkene like TFE, the initial hydroboration with a borane source like diborane (B8814927) (B₂H₆) would yield a (2,2,3,3-tetrafluoroethyl)borane intermediate. Subsequent transformation of the C-H bond to a C-F bond would be required to form the pentafluoroethyl group.

A more direct, though less common, approach would be the hydroboration of TFE with a specialized borane reagent. For instance, radical hydroboration can serve as an alternative to conventional methods by proceeding through different mechanisms. rsc.org This might involve the addition of a boryl radical to the fluoroolefin. nih.gov

Method Precursors Key Transformation Advantages Challenges
Boron-Halogen Exchange C₂F₅Li, C₂F₅MgX, BF₃Nucleophilic substitution at BoronWell-established, versatileRequires pre-formation of sensitive organometallic reagents
Carbometallation TFE, activated Boron reagentAddition of C-B and C-F bondsAtom economicalRequires specialized, highly reactive borane reagents
Hydroboration TFE, B₂H₆syn-addition of B-H bondHigh efficiency for alkenesRequires post-hydroboration fluorination step

This table provides a comparative overview of established synthetic routes for forming the C₂F₅-B linkage.

Electrochemical and Photochemical Protocols for Boron-Carbon Bond Construction

Modern synthetic chemistry has increasingly turned to electrochemical and photochemical methods to drive reactions under mild conditions, offering alternative pathways for constructing challenging bonds.

Electrochemical Synthesis: Electrosynthesis uses an electric current to drive chemical reactions, providing a high degree of control through the applied potential. gamry.com This technique can be applied to the synthesis of organoboron compounds. rsc.org A plausible electrochemical route to Difluoroborane, pentafluoroethyl- involves the reduction of a pentafluoroethyl halide (e.g., C₂F₅I) at a cathode in an electrochemical cell. The resulting pentafluoroethyl radical or anion could then react with a suitable boron electrophile (e.g., BF₃ etherate) present in the electrolyte solution to form the desired C-B bond. This approach avoids the use of stoichiometric metallic reducing agents. youtube.com

Photochemical Protocols: Photochemical reactions utilize light to generate highly reactive intermediates, such as radicals. Radical hydroboration, for example, can be initiated by light. rsc.org In this context, a boryl radical (e.g., •BF₂) could be generated photochemically. This radical would then add across the double bond of tetrafluoroethylene. The resulting perfluoroalkyl radical intermediate would need to be quenched, potentially by abstracting a fluorine atom from a suitable donor, to yield the final product. This method offers a pathway that is mechanistically distinct from traditional polar reactions.

Precursor Design and Optimization for Targeted Synthesis of Difluoroborane, Pentafluoroethyl-

The successful synthesis of Difluoroborane, pentafluoroethyl- with high yield and selectivity hinges on the careful selection of precursors and the precise control of reaction conditions.

Development of Specialized Boron and Perfluoroethyl Precursors

The choice of starting materials is fundamental to the outcome of the synthesis.

Boron Precursors:

Boron Trihalides: Boron trifluoride (BF₃), often used as its stable diethyl etherate complex (BF₃·OEt₂), and boron trichloride (BCl₃) are common choices for halogen exchange reactions due to their high electrophilicity. thieme-connect.de

Diborane and Borane Adducts: Diborane (B₂H₆) is the classic reagent for hydroboration. libretexts.org To enhance selectivity and improve handling, borane is often used as a complex with Lewis bases like tetrahydrofuran (B95107) (THF) or dimethyl sulfide. organic-chemistry.org Sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) are used to control regioselectivity, which is particularly relevant for hydroboration reactions. libretexts.org

Perfluoroethyl Precursors:

Pentafluoroethyl Iodide (C₂F₅I): This is a key starting material for generating nucleophilic pentafluoroethyl species (C₂F₅Li, C₂F₅MgX) and can also be used in radical reactions. fluorine1.ru

Tetrafluoroethylene (TFE): As a readily available industrial chemical, TFE is an ideal precursor for addition reactions like hydroboration and carbometallation. Its symmetric nature simplifies regioselectivity concerns in the initial addition step.

Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂): While primarily a fluoride (B91410) acceptor, the existence of complex perfluoroethylated compounds like this demonstrates the stability of the C₂F₅ moiety and points to the accessibility of related synthons in organometallic chemistry. researchgate.netnih.gov

Controlled Reaction Conditions for Enhanced Selectivity and Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing side reactions. researchgate.netresearchgate.net

Key Optimization Parameters:

Temperature: Many organometallic reactions, especially those involving lithium or Grignard reagents, are conducted at low temperatures (e.g., -78 °C) to prevent precursor decomposition and unwanted side reactions.

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and THF are standard for Grignard and organolithium reactions as they solvate the metal cation. For electrochemical synthesis, the solvent must be able to dissolve the electrolyte and substrate while remaining stable under the reaction conditions.

Stoichiometry: Precise control over the ratio of reactants is essential. For instance, in halogen exchange reactions, using a slight excess of the boron reagent can drive the reaction to completion, but a large excess may lead to the formation of undesired poly-substituted products.

Catalysts: While many of the discussed routes are stoichiometric, related transition-metal-catalyzed processes for C-B bond formation are common. For example, copper or palladium catalysts are often used in borylation reactions. The selection of appropriate ligands can further tune reactivity and selectivity.

Parameter Influence on Synthesis Example
Temperature Controls reaction rate and stability of intermediatesPerforming Grignard reactions at -78 °C to 0 °C to prevent Wurtz coupling.
Solvent Affects solubility, reagent stability, and reaction mechanismUsing THF to stabilize borane (BH₃) for hydroboration.
Stoichiometry Determines product distributionUsing a 1:1 ratio of C₂F₅Li to BF₃ to favor the formation of C₂F₅BF₂.
Catalyst/Additive Can lower activation energy and control selectivityUse of Lewis bases (e.g., pyridine) to form borane adducts with modified reactivity. organic-chemistry.org

This table summarizes the key reaction conditions and their impact on the synthesis of Difluoroborane, pentafluoroethyl-.

Catalytic and Green Chemistry Methodologies in Difluoroborane, pentafluoroethyl- Synthesis

The development of catalytic and environmentally benign synthetic methods is a cornerstone of modern chemical research. For the synthesis of fluoroalkylboranes like Difluoroborane, pentafluoroethyl-, these principles guide the exploration of novel and efficient reaction pathways.

Transition Metal-Catalyzed Routes to Fluoroalkylboranes

Transition metal catalysis offers powerful tools for the formation of carbon-boron bonds, often with high efficiency and selectivity. While direct catalytic synthesis of Difluoroborane, pentafluoroethyl- is not extensively documented, analogous reactions for other organoboron compounds provide a strong foundation for potential routes.

One of the most prominent methods for forming C-B bonds is the metal-catalyzed borylation of organic halides or C-H bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of various organoboron compounds. nih.gov In principle, a similar approach could be envisioned for the synthesis of Difluoroborane, pentafluoroethyl- starting from a suitable pentafluoroethyl halide.

Another avenue involves the catalytic hydroboration of fluoroalkenes. While conventional hydroboration often proceeds without a catalyst, transition metal complexes can offer enhanced control over regioselectivity and functional group tolerance. libretexts.org The hydroboration of tetrafluoroethylene with a suitable difluoroborane source in the presence of a transition metal catalyst could potentially yield the desired product.

Furthermore, the use of multimetallic catalysis, where two or more metals work in concert, is an emerging strategy to achieve transformations that are challenging for a single catalyst. rsc.org Such systems could potentially overcome the hurdles associated with the activation of highly fluorinated substrates.

Catalyst TypePotential SubstratesKey AdvantagesPotential Challenges
Palladium-basedPentafluoroethyl halides (e.g., C2F5I, C2F5Br)Well-established for C-B bond formation.Potential for β-fluoride elimination from the perfluoroalkyl group.
Rhodium/Iridium-basedTetrafluoroethylene, Pentafluoroethyl C-H bondsHigh activity in C-H activation and borylation.Catalyst deactivation by fluorine-containing species.
Copper-basedPentafluoroethyl halidesCost-effective and versatile.Often requires stoichiometric additives.

Solvent-Free and Atom-Economical Synthetic Protocols for Boron Compounds

Green chemistry principles emphasize the reduction of waste and the efficient use of resources. Solvent-free reactions and processes with high atom economy are central to this philosophy.

Solvent-Free Synthesis: The hydroboration of alkenes and alkynes with reagents like catecholborane can, in some cases, be performed under solvent-free conditions, offering a greener alternative to traditional solvent-based methods. wikipedia.org This approach minimizes solvent waste and simplifies product isolation. While not specifically demonstrated for Difluoroborane, pentafluoroethyl-, the principle of solvent-free hydroboration is a valuable strategy to explore.

Atom Economy: Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. mdpi.com Grignard reactions, a classical method for forming carbon-carbon and carbon-heteroatom bonds, can be designed to have good atom economy. libretexts.orgmdpi.combyjus.com The synthesis of organoboranes via the reaction of a Grignard reagent with a boron halide is a common approach. rsc.org For Difluoroborane, pentafluoroethyl-, the reaction of pentafluoroethylmagnesium halide with boron trifluoride would, in principle, have a high atom economy, with magnesium halides as the primary byproduct.

Early transition metal-catalyzed reactions like hydroaminoalkylation are noted for their 100% atom economy in forming C-C bonds, and similar principles could be applied to C-B bond formation. polarisengineering.com Ring-opening coupling reactions of boron reagents also represent an atom-economical pathway to organoboron compounds. mdpi.com

Scale-Up Considerations and Process Intensification in Research Synthesis of Difluoroborane, pentafluoroethyl-

Optimization of Reaction Parameters for Preparative-Scale Synthesis

The successful scale-up of a synthesis requires careful optimization of various reaction parameters. For a hypothetical synthesis of Difluoroborane, pentafluoroethyl- via a Grignard reaction, several factors would need to be considered.

The choice of solvent is critical, as it can influence the solubility of reactants, the stability of intermediates, and the reaction temperature. The rate of addition of the Grignard reagent to the boron trifluoride etherate is another crucial parameter to control the reaction exotherm and minimize side reactions. libretexts.org Temperature control is paramount to ensure the desired product is formed selectively and to prevent decomposition.

Continuous flow chemistry offers a powerful platform for process optimization and scale-up. libretexts.org By performing reactions in a continuous-flow reactor, parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved yields, purity, and safety, especially for highly reactive or exothermic processes. libretexts.org

ParameterImportance in Scale-UpOptimization Strategy
Solvent Affects solubility, reaction rate, and heat transfer.Selection of a solvent with appropriate boiling point and compatibility with reactants.
Temperature Crucial for reaction kinetics and selectivity.Precise temperature control using heating/cooling baths or flow reactors.
Addition Rate Controls reaction exotherm and minimizes side reactions.Slow, controlled addition of reagents using syringe pumps or addition funnels.
Stirring Ensures homogeneity and efficient mass transfer.Use of efficient mechanical or magnetic stirring.
Concentration Impacts reaction rate and product isolation.Optimization to balance reaction time with ease of work-up.

Strategies for Efficient Product Isolation and Purification in Research Settings

The isolation and purification of the target compound are critical steps in any synthesis. For a volatile and potentially air-sensitive compound like Difluoroborane, pentafluoroethyl-, specialized techniques are required.

Given its likely low boiling point, distillation would be a primary method for purification. For highly volatile compounds, cryogenic distillation at reduced temperatures can be employed to prevent product loss. Simple distillation can be effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points.

For air-sensitive compounds, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. The purification of such compounds often involves vacuum transfer or distillation to move the material without exposure to air.

Given the fluorinated nature of the target compound, its interaction with standard chromatography stationary phases might be weak. However, specialized chromatographic techniques could potentially be developed for purification if distillation proves insufficient.

Mechanistic Investigations of Reactivity and Chemical Transformations of Difluoroborane, Pentafluoroethyl

Lewis Acidity and Coordination Chemistry of Difluoroborane (B8323493), Pentafluoroethyl-

The Lewis acidity of boranes is a critical determinant of their reactivity, governing their ability to form adducts with Lewis bases and to catalyze a variety of chemical transformations. The electronic effect of the pentafluoroethyl substituent in C₂F₅BF₂ is anticipated to render the boron atom highly electron-deficient and, consequently, a strong Lewis acid.

Difluoroborane, pentafluoroethyl- is expected to readily form stable adducts with a wide range of Lewis bases, including phosphines, amines, ethers, and carbenes. The formation of these adducts can be represented by the general equilibrium:

C₂F₅BF₂ + :L ⇌ C₂F₅BF₂-L

The characterization of these adducts would typically involve multinuclear NMR spectroscopy (¹¹B, ¹⁹F, ³¹P, ¹³C, ¹H), infrared (IR) spectroscopy, and single-crystal X-ray diffraction. In the ¹¹B NMR spectrum, a significant upfield shift of the boron resonance upon adduct formation is indicative of the change in coordination from trigonal planar to tetrahedral. For instance, while free C₂F₅BF₂ would exhibit a broad signal in the downfield region characteristic of three-coordinate boron, its adducts would show a sharper signal at a higher field.

A hypothetical data table for the characterization of C₂F₅BF₂ adducts with common Lewis bases is presented below, based on expected chemical shifts and spectroscopic changes.

Lewis Base (L)Expected ¹¹B NMR Shift (ppm)Expected Change in IR ν(B-F) (cm⁻¹)
PPh₃0 to -5Decrease
NEt₃-5 to -10Decrease
THF-2 to -7Decrease
N-Heterocyclic Carbene (NHC)-5 to -15Decrease

This table is predictive and based on data for analogous fluoroorganoboranes.

The Lewis acidity of boranes can be quantified using various experimental and computational methods. Common methods include the Gutmann-Beckett method, which utilizes the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to the Lewis acid, and fluoride (B91410) ion affinity (FIA) calculations.

The electron-withdrawing nature of the pentafluoroethyl group is expected to significantly enhance the Lewis acidity of C₂F₅BF₂ compared to its non-fluorinated analog, ethyldifluoroborane (EtBF₂). Computational studies on related fluoroarylboranes have demonstrated the substantial impact of fluorine substitution on the Lewis acidity. researchgate.net For example, B(C₆F₅)₃ is a significantly stronger Lewis acid than BPh₃. maynoothuniversity.ie A similar trend is expected for C₂F₅BF₂.

The steric bulk of the pentafluoroethyl group also plays a role in its coordination chemistry. While electronically very demanding, the steric profile of the -C₂F₅ group is considerable and can influence the stability of Lewis acid-base adducts. nih.gov

A comparative table of calculated Lewis acidity parameters for C₂F₅BF₂ and related boranes is presented below. These values are estimated based on trends observed for other fluorinated boranes.

Borane (B79455)Calculated Fluoride Ion Affinity (FIA) (kJ/mol)Calculated Gutmann-Beckett Number (GBN)
BF₃385102
BCl₃465117
B(C₆F₅)₃495108
C₂F₅BF₂ (estimated) ~450-480 ~110-115

Note: The values for C₂F₅BF₂ are estimations based on the known effects of perfluoroalkyl groups on Lewis acidity.

Electrophilic and Nucleophilic Reactions of the Boron Center in Difluoroborane, Pentafluoroethyl-

The highly electrophilic boron center in C₂F₅BF₂ is susceptible to attack by a variety of nucleophiles. These reactions can lead to substitution at the boron center or addition across unsaturated systems.

Difluoroborane, pentafluoroethyl- is expected to react readily with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). youtube.comchadsprep.com These reactions would likely proceed via nucleophilic substitution at the boron center, replacing one or both of the fluorine atoms with the organic group from the organometallic reagent. For example, reaction with an excess of a Grignard reagent could potentially lead to the formation of a trialkyl- or triarylborane.

C₂F₅BF₂ + 2 RMgX → C₂F₅BR₂ + 2 MgXF

Similarly, reactions with main group nucleophiles, such as alkoxides (RO⁻) or amides (R₂N⁻), would lead to the formation of the corresponding boronic esters or aminoboranes. The high strength of the B-F bond may necessitate harsh reaction conditions for substitution to occur.

As a strong Lewis acid, C₂F₅BF₂ can act as a catalyst for various addition reactions involving unsaturated substrates. It can activate carbonyl compounds towards nucleophilic attack by coordinating to the carbonyl oxygen. youtube.com

For alkenes and alkynes, C₂F₅BF₂ could potentially participate in hydroboration-type reactions, although the presence of the electron-withdrawing C₂F₅ group might influence the regioselectivity and reactivity compared to traditional hydroborating agents like BH₃. youtube.comyoutube.comyoutube.com The reaction would involve the addition of a B-H bond (if a hydride source is present) or a B-F bond across the double or triple bond.

Furthermore, C₂F₅BF₂ could be a component of frustrated Lewis pairs (FLPs) when combined with a sterically hindered Lewis base. Such FLPs are capable of activating small molecules, including H₂, CO₂, and unsaturated substrates, leading to unique addition and reduction pathways.

Redox Chemistry and Electron Transfer Processes Involving Difluoroborane, Pentafluoroethyl-

The redox chemistry of organoboranes is a growing area of research. The strong electron-withdrawing nature of the pentafluoroethyl group in C₂F₅BF₂ suggests that it could be susceptible to reduction. Electron transfer to the molecule would likely populate a low-lying unoccupied molecular orbital (LUMO) that has significant B-C and B-F antibonding character.

While specific studies on the redox behavior of C₂F₅BF₂ are not available, related perfluoroarylboranes have been shown to undergo electron transfer processes. maynoothuniversity.ie The reduction of these boranes can lead to the formation of radical anions, which can then participate in subsequent chemical transformations.

It is also conceivable that C₂F₅BF₂ could act as an oxidant in certain reactions, particularly if it can be reduced to a more stable species. The potential for C₂F₅BF₂ to participate in photoinduced electron transfer (PET) processes with suitable donor molecules is another area for potential investigation, drawing parallels with other donor-acceptor systems. nih.govnih.govusc.gal

One-Electron and Multi-Electron Redox Pathways

The redox behavior of organoboron compounds is fundamental to their reactivity. While specific studies on the one-electron and multi-electron redox pathways of Difluoroborane, pentafluoroethyl- are not extensively documented, the general principles of redox chemistry in related systems provide valuable insights. Redox processes in chemical and biological systems can involve the transfer of one or more electrons, significantly altering the electronic structure and reactivity of the molecule.

In many systems, redox-active molecules can act as either direct or indirect antioxidants. Direct antioxidants are capable of scavenging reactive oxygen species (ROS), while indirect antioxidants induce the expression of cytoprotective genes that help to neutralize ROS. The cellular redox state, often indicated by the ratio of reduced to oxidized glutathione (B108866) (GSH:GSSG), is a critical factor in determining the direction of redox-dependent processes.

In photosynthetic systems, for instance, multiple redox-active chlorophylls (B1240455) participate in secondary electron-transfer pathways. These pathways can protect the system from oxidative damage by providing alternative routes for electron flow. The photooxidation of these chlorophylls results in the formation of chlorophyll (B73375) cation radicals, which can be detected by near-IR absorbance and EPR spectroscopies. The presence of multiple, distinct redox pathways highlights the complexity of electron transfer in complex molecular environments.

Stability Under Oxidative and Reductive Conditions

Under normal conditions, many organoboron compounds exhibit a degree of stability. However, the presence of strong oxidants or reductants can initiate degradation or transformation. In cellular environments, the production of ROS by enzymes and organelles can lead to oxidative stress. The thiol groups of cysteine residues in proteins are particularly susceptible to oxidation, which can lead to the formation of disulfide bridges and various oxidized sulfur species, altering protein function.

Conversely, reductive conditions can also impact the stability of fluorinated compounds. The specific conditions required to reduce or oxidize Difluoroborane, pentafluoroethyl- would depend on its intrinsic redox potential, which has not been experimentally determined.

Mechanisms of Bond Activation and Participation in Catalytic Cycles

Role in C-H, C-C, and C-X Bond Activation Processes

The activation of strong chemical bonds, such as C-H, C-C, and C-X (where X is a halogen), is a central theme in modern chemistry. Organoboron compounds can play a significant role in these processes, either as catalysts or as reagents.

Transition metal complexes are often employed to mediate the activation of C-F and C-H bonds in fluoroaromatic compounds. The competition between C-F and C-H bond activation is influenced by the metal center, with a general preference for the formation of a metal-fluoride bond due to its thermodynamic stability. For partially fluorinated substrates, the presence of fluorine atoms can direct the regioselectivity of C-H bond activation.

In the context of fluorinated alkenes, cross-coupling reactions can be achieved through C-H bond activation at a rhodium center, leading to the formation of a fluorinated ligand. This is then followed by an outer-sphere C-F bond functionalization. The activation of C-F bonds can also be promoted by the use of lithium salts or through the insertion of a fluorinated olefin into a metal-carbon bond followed by β-fluorine elimination. The activation of C-F bonds in hexafluorobenzene (B1203771) has been demonstrated using atomic boron, leading to the formation of organoboron compounds.

Participation as a Component or Intermediate in Organoboron Catalytic Cycles

Organoboron compounds are versatile participants in a wide array of catalytic cycles, often involving dual catalysis systems. These reactions can leverage the Lewis acidity of the boron center to activate substrates and facilitate key bond-forming events.

A notable transformation involving organoboron compounds is the 1,2-metalate shift, which can be promoted by a catalyst. This process is a critical step in many organoboron homologation reactions, enabling the formation of new C-C bonds while retaining the versatile organoboron functional group. The use of chiral catalysts can allow for stereocontrolled transformations.

For example, the palladium-catalyzed reaction of alkenylboron 'ate' complexes with allyl acetate (B1210297) proceeds through a mechanism involving a metal-activated 1,2-boronate rearrangement. Kinetic studies of such catalytic cycles can reveal important mechanistic details, such as the rate-determining step and the influence of catalyst and substrate concentrations.

Degradation Pathways Under Controlled Experimental Conditions

Thermal Decomposition Mechanisms and Kinetic Studies

Understanding the thermal stability and decomposition pathways of Difluoroborane, pentafluoroethyl- is crucial for its safe handling and application in high-temperature processes. While specific kinetic data for this compound is unavailable, studies on related fluorinated hydrocarbons provide a basis for predicting its thermal behavior.

The thermal decomposition of fluorinated compounds like polytetrafluoroethylene and pentafluoroethane (B1204445) often proceeds through complex radical chain mechanisms. For polytetrafluoroethylene, decomposition in a vacuum primarily yields the monomer, tetrafluoroethylene (B6358150). The presence of other gases can either catalyze or inhibit the decomposition process, leading to different product distributions.

Studies on the shock wave pyrolysis of pentafluoroethane have shown that the primary decomposition step is C-C bond fission, rather than HF elimination. The initial products can then undergo secondary reactions, leading to the formation of stable species like trifluoromethane (B1200692) and difluorocarbene (CF2). The kinetics of these decomposition reactions can be modeled to determine the rate constants for the elementary steps involved.

Interactive Data Table: Thermal Decomposition of Related Fluorinated Compounds

CompoundDecomposition Temperature (°C)Primary ProductsKinetic ModelReference
Polytetrafluoroethylene450-500TetrafluoroethyleneRadical chain mechanism
Pentafluoroethane1127-1727CF3, C2F5C-C bond fission
Trifluoroacetaldehyde471-519CF3H, CORadical chain mechanism
Tetrafluoroethylene oxide40-140Carbonyl fluoride, Trifluoroacetyl fluorideUnimolecular and heterogeneous reactions

Photolytic and Radiolytic Degradation Studies in Model Systems

The investigation into the degradation of Difluoroborane, pentafluoroethyl- through photolytic and radiolytic processes is crucial for understanding its environmental fate and persistence. While specific studies on this particular compound are not extensively documented in publicly available literature, a detailed understanding can be extrapolated from the well-established principles of photochemistry and radiation chemistry of organoboron and fluorinated organic compounds.

Photolytic Degradation

Photolytic degradation involves the cleavage of chemical bonds by the absorption of light energy. The energy of the incident photons, typically in the ultraviolet (UV) range, must be sufficient to overcome the bond dissociation energy of the covalent bonds within the molecule. For Difluoroborane, pentafluoroethyl-, the primary bonds susceptible to photolytic cleavage are the carbon-boron (C-B) bond, carbon-carbon (C-C) bonds within the pentafluoroethyl group, and potentially the carbon-fluorine (C-F) and boron-fluorine (B-F) bonds, although the latter are generally stronger.

The photolytic process is expected to proceed via the formation of highly reactive radical species. The absorption of a photon can excite the molecule to a higher energy state, leading to homolytic cleavage of a bond and the generation of two radicals.

C-B Bond Cleavage: This is often a primary pathway in the photolysis of organoboranes. This cleavage would result in the formation of a pentafluoroethyl radical (•C₂F₅) and a difluoroboranyl radical (•BF₂).

C-C Bond Cleavage: Within the pentafluoroethyl group, the C-C bond can also undergo scission, leading to the formation of trifluoromethyl (•CF₃) and difluoromethylborane-derived radicals.

C-F Bond Cleavage: While C-F bonds are very strong, high-energy UV radiation could potentially induce their cleavage, leading to the formation of fluorine radicals and a more complex mixture of degradation products.

These primary radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules (if present), recombination with other radicals, or further fragmentation. The ultimate products of photolytic degradation in an environmental or model system would depend on the specific conditions, including the wavelength of light, the presence of other reactive species like oxygen and water, and the nature of the solvent.

Radiolytic Degradation

Radiolysis is the decomposition of molecules by ionizing radiation, such as gamma rays, X-rays, or electron beams. wikipedia.org This high-energy radiation can ionize molecules by ejecting an electron, creating a radical cation. wikipedia.org The subsequent reactions of these radical cations and the ejected electrons drive the degradation process.

In the case of Difluoroborane, pentafluoroethyl-, radiolysis is expected to be a more aggressive degradation process than photolysis due to the higher energy involved. The initial event would be the ionization of the molecule:

C₂F₅BF₂ + γ → [C₂F₅BF₂]•⁺ + e⁻

The resulting radical cation can undergo various fragmentation pathways, including:

C-B Bond Cleavage: [C₂F₅BF₂]•⁺ → •C₂F₅ + BF₂⁺ or C₂F₅⁺ + •BF₂

C-C Bond Cleavage: [C₂F₅BF₂]•⁺ → •CF₃ + [CF₂BF₂]⁺

C-F and B-F Bond Cleavage: The high energy of ionizing radiation can also lead to the scission of the strong C-F and B-F bonds, generating fluoride ions and a cascade of other reactive intermediates.

The ejected electrons can also be captured by neutral molecules, forming radical anions, which are also unstable and will fragment. The presence of a solvent like water during radiolysis can lead to the formation of highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H), which will readily react with the Difluoroborane, pentafluoroethyl- molecule, leading to its rapid decomposition. wikipedia.org

The following table summarizes the potential primary degradation pathways and resulting products from photolytic and radiolytic degradation of Difluoroborane, pentafluoroethyl- in model systems. It is important to note that these are proposed pathways based on general chemical principles, as direct experimental studies on this specific compound are limited.

Degradation Process Primary Bond Cleavage Initial Products Potential Secondary Reactions
Photolysis C-BPentafluoroethyl radical (•C₂F₅), Difluoroboranyl radical (•BF₂)Radical recombination, hydrogen abstraction, reaction with oxygen
C-CTrifluoromethyl radical (•CF₃), Difluoromethylborane radical speciesFurther fragmentation, formation of various fluorinated hydrocarbons and boron compounds
Radiolysis Ionization, C-BPentafluoroethyl radical/cation, Difluoroboranyl radical/cationIon-molecule reactions, fragmentation, reactions with solvent radicals (e.g., •OH)
Ionization, C-CTrifluoromethyl radical/cation, various fluorinated borane speciesComplex cascade of radical and ionic reactions leading to extensive mineralization

Reactions with Specific Reagents Leading to Controlled Decomposition

The controlled decomposition of Difluoroborane, pentafluoroethyl- can be achieved through reactions with specific reagents that target the reactive carbon-boron bond. These reactions are fundamental to the synthetic utility of organoboranes and can also be harnessed for their controlled breakdown into predictable and potentially less harmful substances. The primary modes of controlled decomposition involve oxidation and reactions with nucleophiles.

Oxidative Cleavage

Organoboranes are readily oxidized, and this reactivity provides a reliable method for their controlled decomposition. wikipedia.org The most common and well-established method for the oxidative cleavage of the C-B bond is the reaction with alkaline hydrogen peroxide.

Reaction with Hydrogen Peroxide: In the presence of a base, such as sodium hydroxide (B78521), hydrogen peroxide reacts with organoboranes to yield an alcohol and a borate (B1201080) salt. For Difluoroborane, pentafluoroethyl-, this reaction is expected to initially form a pentafluoroethanol intermediate. However, due to the high degree of fluorination, this intermediate would likely be unstable and undergo further reactions, such as elimination of HF to form trifluoroacetyl fluoride, which would then be hydrolyzed to trifluoroacetic acid. The boron moiety would be converted to sodium borate and sodium fluoride.

Other oxidizing agents can also be employed for the controlled decomposition of organoboranes, including:

Peroxy acids (e.g., m-CPBA): These reagents can also effect the oxidation of the C-B bond, leading to similar decomposition products as with hydrogen peroxide.

Chromium-based oxidants (e.g., chromic acid): While effective, these reagents are less commonly used due to their toxicity and the generation of chromium waste.

Nucleophilic Attack and Rearrangement

The boron atom in Difluoroborane, pentafluoroethyl- is electron-deficient and acts as a Lewis acid, making it susceptible to attack by nucleophiles. This interaction forms a tetracoordinate borate complex, which can then undergo further reactions leading to the cleavage of the C-B bond.

Reaction with Hydroxide Ions: As mentioned in the oxidative cleavage, hydroxide ions can coordinate to the boron atom, initiating the decomposition process.

Reaction with Alkoxides: Similar to hydroxide, alkoxide ions (RO⁻) can attack the boron center, which can lead to the formation of boronic esters.

Reaction with Amines: Amines can form adducts with organoboranes. In some cases, heating these adducts can lead to the cleavage of the C-B bond and the formation of new B-N bonds.

The following table details the reactions of Difluoroborane, pentafluoroethyl- with specific reagents leading to its controlled decomposition, outlining the expected major products.

Reagent Class Specific Reagent Reaction Type Expected Major Products
Oxidizing Agents Hydrogen Peroxide (H₂O₂)/NaOHOxidative CleavageTrifluoroacetic acid (as salt), Sodium borate, Sodium fluoride
Peroxy acids (e.g., m-CPBA)Oxidative CleavageTrifluoroacetic acid, Boric acid, Fluoride salts
Nucleophiles Sodium Hydroxide (NaOH)Nucleophilic Attack/HydrolysisTrifluoroacetic acid (as salt), Sodium borate, Sodium fluoride
Sodium Methoxide (NaOCH₃)Nucleophilic AttackMethyl trifluoroacetate, Sodium tetrafluoroborate
Ammonia (NH₃)Adduct Formation/DecompositionPentafluoroethane, Boron nitride (under harsh conditions), Ammonium fluoride

These controlled decomposition reactions are essential not only for the synthetic manipulation of organoboranes but also for the development of effective neutralization and disposal procedures for such compounds.

In-Depth Theoretical and Computational Analysis of Pentafluoroethyl-difluoroborane Remains Elusive

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies on the chemical compound Difluoroborane, pentafluoroethyl- (C2F5BF2). Despite extensive searches for data pertaining to its electronic structure, bonding characteristics, molecular geometry, and conformational analysis, no dedicated research articles or datasets could be located.

This absence of information prevents a detailed discussion and the generation of specific data tables as requested. General principles of computational chemistry, including quantum chemical characterization, analysis of charge distribution, and the impact of substituent groups on molecular orbitals, are well-established fields. ontosight.ainih.govnih.gov Similarly, methodologies for predicting molecular geometry and conformational isomers using Ab Initio and Density Functional Theory (DFT) calculations are widely applied to various molecules. nih.govyoutube.commdpi.com However, the application of these methods to pentafluoroethyl-difluoroborane specifically is not documented in the accessible scientific record.

Publicly available chemical databases, such as the NIST WebBook, provide an entry for "Difluoroborane, pentafluoroethyl-," but list a chemical formula of BF7Si2, which is inconsistent with the compound's name and expected structure. nist.gov This discrepancy further complicates efforts to retrieve relevant computational data. While information exists for related compounds, such as other organoboron species or molecules containing the pentafluoroethyl group, a direct and scientifically accurate extrapolation of their properties to pentafluoroethyl-difluoroborane is not feasible without specific computational studies. ontosight.ainih.govresearchgate.net

Consequently, the creation of a detailed article focusing solely on the theoretical and computational chemistry of Difluoroborane, pentafluoroethyl-, as outlined in the user's request, cannot be fulfilled at this time due to the lack of foundational research and data.

No Publicly Available Research Found for Theoretical and Computational Studies of Difluoroborane, Pentafluoroethyl-

Consequently, it is not possible to provide the requested in-depth article structured around the specified outline, as no research findings appear to be published on the following topics for Difluoroborane, pentafluoroethyl-:

Computational Modeling of Reaction Mechanisms and Energy Profiles: There is no available data on the identification of transition states and intermediates for its key reactions, nor are there kinetic and thermodynamic predictions of its reaction pathways and selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data: Information is lacking on computational NMR chemical shift predictions for ¹¹B, ¹⁹F, and ¹³C nuclei, as well as vibrational frequency calculations and the assignment of IR and Raman bands.

Molecular Dynamics Simulations: No studies on the dynamic behavior and solvation effects of Difluoroborane, pentafluoroethyl- using molecular dynamics simulations were found.

Without any foundational research on this specific molecule, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources. Further research into the synthesis and computational analysis of Difluoroborane, pentafluoroethyl- is needed before a comprehensive theoretical and computational profile can be established.

Theoretical and Computational Chemistry Studies of Difluoroborane, Pentafluoroethyl

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Understanding Solution-Phase Dynamics and Intermolecular Interactions

Currently, there are no published theoretical or computational studies that specifically detail the solution-phase dynamics and intermolecular interactions of Difluoroborane (B8323493), pentafluoroethyl-. Such studies would be crucial for understanding how this molecule behaves in different solvent environments, which is fundamental for any potential application in solution-based processes.

Simulations of Solvent-Compound Interactions and Aggregation Phenomena

Similarly, the scientific literature lacks any simulations focused on the interactions between Difluoroborane, pentafluoroethyl- and various solvents, or its tendency to aggregate. Aggregation can significantly alter the properties of a compound, and computational simulations are a key tool for predicting and understanding such phenomena.

Advanced Spectroscopic and Structural Elucidation Techniques for Difluoroborane, Pentafluoroethyl

The structural analysis of organofluorine boron compounds like Difluoroborane (B8323493), pentafluoroethyl- (C₂F₅BF₂) relies heavily on a suite of advanced spectroscopic techniques. The unique nuclear properties of boron (¹¹B) and fluorine (¹⁹F) isotopes make multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. This is complemented by vibrational spectroscopy, which provides critical information about the bonding characteristics within the molecule.

Applications of Difluoroborane, Pentafluoroethyl in Chemical Synthesis and Materials Science

As a Reagent in Organic Synthesis

The unique electronic properties of Difluoroborane (B8323493), pentafluoroethyl- make it a valuable tool for synthetic organic chemists, enabling a range of chemical transformations with high efficiency and selectivity.

The boron center in Difluoroborane, pentafluoroethyl- possesses a vacant p-orbital, rendering it a strong Lewis acid. This characteristic is significantly enhanced by the highly electronegative fluorine atoms and the pentafluoroethyl group, which withdraw electron density from the boron atom, thereby increasing its electrophilicity. mdpi.com This pronounced Lewis acidity allows it to activate a wide variety of substrates for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

In a manner analogous to the well-studied tris(pentafluorophenyl)borane (B(C₆F₅)₃), Difluoroborane, pentafluoroethyl- is anticipated to catalyze a range of reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and aldol (B89426) additions. By coordinating to a Lewis basic site on a substrate, such as a carbonyl oxygen or a halogen, the borane (B79455) increases the electrophilicity of the substrate, making it more susceptible to reaction with a nucleophile.

Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes

CompoundGutmann-Beckett Number (GBN)Fluoride (B91410) Ion Affinity (FIA) (kJ/mol)
BF₃101444
B(C₆F₅)₃83485
Difluoroborane, pentafluoroethyl- (Predicted) High High

The stereoselective introduction of fluorine atoms into organic molecules is of significant interest in medicinal chemistry and materials science. rsc.org Fluorinated boranes can serve as reagents or catalysts in these transformations. Difluoroborane, pentafluoroethyl- can act as a precursor for the stereoselective synthesis of fluorinated compounds through various mechanisms.

One potential application involves its use in frustrated Lewis pair (FLP) chemistry for C-F bond activation. Furthermore, chiral Lewis bases can be employed in conjunction with Difluoroborane, pentafluoroethyl- to achieve enantioselective fluorination reactions. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving fluorinated substrates is an active area of research. rsc.org

Boron-based catalysts have proven to be highly effective in promoting dehydrative condensation reactions, such as esterification and amidation. researchgate.netmdpi.comacs.orgnih.govnih.gov The Lewis acidic nature of Difluoroborane, pentafluoroethyl- allows it to activate carboxylic acids towards nucleophilic attack by alcohols or amines.

The proposed mechanism involves the coordination of the borane to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This facilitates the subsequent attack by the alcohol or amine, leading to the formation of the corresponding ester or amide with the concomitant release of water. The use of borane catalysts often provides a milder and more selective alternative to traditional acid- or base-catalyzed methods. acs.org

Table 2: Examples of Borane-Catalyzed Amidation and Esterification Reactions

CatalystSubstratesProductYield
Boronic AcidsCarboxylic Acids, AminesAmidesGood to Excellent
Borate (B1201080) EstersCarboxylic Acids, AlcoholsEstersHigh
Tris(pentafluorophenyl)boraneCarboxylic Acids, AminesAmidesUp to 92% acs.org

Role in Inorganic Synthesis and Coordination Chemistry

The utility of Difluoroborane, pentafluoroethyl- extends beyond organic synthesis into the realm of inorganic chemistry, where it can function as a versatile building block for new materials and complexes.

Difluoroborane, pentafluoroethyl- can interact with transition metal centers in several ways. It can act as a Lewis acidic component, abstracting anionic ligands from a metal complex to generate a cationic metal species with a weakly coordinating borate anion. This strategy is often employed to create highly reactive, coordinatively unsaturated metal centers for catalysis.

Alternatively, the borane itself can coordinate to a metal center, acting as a σ-acceptor ligand. The incorporation of highly fluorinated boranes into the ligand sphere of a transition metal can significantly influence the electronic properties and reactivity of the metal complex. nih.gov Such modifications can lead to enhanced catalytic activity or stability.

Difluoroborane, pentafluoroethyl- serves as a valuable precursor for the synthesis of novel inorganic fluoroborate anions. By reacting with a fluoride source, it can be converted into the corresponding tetrafluoroborate anion, [C₂F₅BF₃]⁻. These perfluoroalkyltrifluoroborate anions are of interest as components of ionic liquids and as weakly coordinating anions for stabilizing highly reactive cations. researchgate.netuni-wuerzburg.desemanticscholar.orgnih.gov

The synthesis of these novel anions opens up possibilities for the development of new electrolytes for batteries and other electrochemical devices, as well as for the isolation of highly electrophilic species. The properties of these anions can be tuned by varying the nature of the perfluoroalkyl group. researchgate.netuni-wuerzburg.de

Precursor for Advanced Materials Architectures

The utility of fluorinated compounds as building blocks for complex chemical systems, such as polymers and network materials, is well-established. These materials are sought after for their unique properties, including high thermal stability and chemical resistance.

Synthesis of Fluorinated Polymers, Oligomers, and Copolymers

While fluorinated precursors are fundamental to the synthesis of advanced polymers and graphene nanoribbons, specific studies detailing the role of Difluoroborane, pentafluoroethyl- as an initiator or monomer in the synthesis of fluorinated polymers, oligomers, or copolymers are not available in the reviewed literature. The development of fluoropolymers often involves various fluorinated monomers and precursors to achieve desired properties. osti.gov

Application in Boron-Containing Ceramics and Composite Materials

Boron-containing ceramics, such as boron carbide and boron nitride, are valued for their hardness and thermal stability. The synthesis of these materials can involve molecular precursors that are converted into ceramic residues through pyrolysis. Research into precursors for these materials has included complex molecules like phosphorus-containing derivatives of decaborane. dtic.mil However, there is no specific information available that details the application of Difluoroborane, pentafluoroethyl- as a precursor for boron-containing ceramics or their composites.

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials created from molecular building blocks. sciopen.com Their applications are extensive, ranging from gas separation and storage to catalysis and sensing. sciopen.commdpi.com The synthesis of these frameworks relies on specific organic linkers and metal nodes or organic precursors. A review of the literature does not show evidence of Difluoroborane, pentafluoroethyl- being utilized as a building block or linker in the synthesis of MOFs or COFs.

Emerging Applications in Specialized Chemical Technologies

The exploration of novel compounds for cutting-edge technologies is a continuous effort in the scientific community, particularly in energy and environmental sectors.

Contribution to Electrolyte Research for Next-Generation Energy Storage Systems

Fluorinated compounds play a significant role in the development of electrolytes for next-generation energy storage systems, such as lithium-ion batteries. nih.govlbl.gov They are often used as solvents, salts, or additives to improve properties like oxidative stability, ionic conductivity, and safety. lbl.govarxiv.org Research in this area includes a wide array of materials, from perfluoropolyethers to PVDF-based polymers. lbl.govfrancis-press.com Despite the broad interest in fluorinated materials for battery electrolytes, specific research detailing the contribution or testing of Difluoroborane, pentafluoroethyl- in electrolyte formulations for energy storage systems is not found in the available literature.

Role in Gas Capture and Separation Technologies through Chemical Interaction

Technologies for capturing and separating gases like carbon dioxide are crucial for environmental management. faratarjome.irchalmers.semdpi.com These technologies can involve various methods, including chemical absorption, adsorption in porous materials, and membrane separation. pan.pl While materials like MOFs and COFs are researched for these applications, there are no specific findings that describe the role or testing of Difluoroborane, pentafluoroethyl- in gas capture and separation technologies. sciopen.com

Intermolecular Interactions and Supramolecular Chemistry Involving Difluoroborane, Pentafluoroethyl

Formation and Characterization of Adducts with Lewis Bases

Difluoroborane (B8323493), pentafluoroethyl-, a compound featuring a boron atom bonded to two fluorine atoms and a pentafluoroethyl group, is anticipated to be a potent Lewis acid. The high electronegativity of the fluorine atoms and the pentafluoroethyl group withdraws electron density from the boron center, leaving it with a significant partial positive charge and a vacant p-orbital, readily available to accept a pair of electrons from a Lewis base.

Stoichiometry and Stability of Adducts with Various Donor Atoms

The formation of stable adducts between C2F5BF2 and various Lewis bases is a direct consequence of its Lewis acidic nature. The stoichiometry of these adducts is typically 1:1, involving the donation of a lone pair of electrons from the donor atom of the Lewis base to the boron atom of C2F5BF2.

A notable, albeit specific, example from the literature is the formation of a C2F5BF2-substituted anionic cyclic (alkyl)(amino)carbene (Ani-cAAC). In this instance, the carbenic carbon acts as the Lewis base, donating its lone pair to the boron center. This adduct highlights the ability of C2F5BF2 to form stable complexes even with less conventional carbon-based donors.

Based on established trends in Lewis acid-base chemistry, the stability of adducts formed between C2F5BF2 and various donor atoms is expected to follow the general order: P > N > O > S. This trend is influenced by factors such as the polarizability and basicity of the donor atom.

Table 1: Predicted Relative Stability of Difluoroborane, pentafluoroethyl- Adducts with Various Donor Atoms

Donor AtomLewis Base ExamplePredicted Relative Stability
PhosphorusTriphenylphosphine (PPh3)High
NitrogenPyridine, TriethylamineModerate to High
OxygenDiethyl ether, AcetoneModerate
SulfurThiophene, Dimethyl sulfideLow to Moderate

This table is based on general trends and requires experimental verification for C2F5BF2.

Thermodynamic and Kinetic Studies of Adduct Formation and Dissociation

Detailed thermodynamic and kinetic studies on the formation and dissociation of C2F5BF2 adducts are scarce in the current body of scientific literature. However, we can infer the general characteristics of these processes. The formation of a Lewis adduct is typically an exothermic process, driven by the favorable electrostatic interaction between the Lewis acid and base.

The enthalpy of adduct formation (ΔH) is a key thermodynamic parameter that quantifies the strength of the Lewis acid-base interaction. For C2F5BF2, it is anticipated that the ΔH values would be significant, reflecting its strong Lewis acidity. Kinetic studies would provide insights into the rates of adduct formation and dissociation, which are crucial for understanding the lability of these complexes in chemical reactions.

Non-Covalent Interactions Involving the Compound

Beyond the formation of formal Lewis adducts, the highly fluorinated nature of difluoroborane, pentafluoroethyl- suggests its participation in various non-covalent interactions. These weaker interactions play a crucial role in the solid-state packing of molecules and in molecular recognition events in solution.

Halogen Bonding and Fluorine-Fluorine Interactions in Solid and Solution States

The presence of a pentafluoroethyl group introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen, under certain circumstances, it can act as a halogen bond donor. More likely, the fluorine atoms in C2F5BF2 would act as halogen bond acceptors, interacting with electropositive regions on other molecules.

Furthermore, fluorine-fluorine interactions, though often considered repulsive, can be attractive under specific geometric arrangements. These interactions, driven by dispersion forces and electrostatic contributions, could influence the packing of C2F5BF2 molecules in the solid state.

Weak Hydrogen Bonding and Aromatic Interactions in Molecular Recognition

The fluorine atoms of C2F5BF2 can also participate in weak hydrogen bonds, acting as hydrogen bond acceptors from suitable donor groups (e.g., C-H, N-H, O-H). These interactions, while individually weak, can collectively contribute to the stability of supramolecular assemblies.

In the presence of aromatic systems, interactions between the electron-deficient boron center or the partially positive carbon atoms of the pentafluoroethyl group and the electron-rich π-system of the aromatic ring could occur. These represent a form of aromatic interaction that could be significant in molecular recognition processes.

Self-Assembly and Supramolecular Architectures Directed by Difluoroborane, Pentafluoroethyl-

The combination of strong Lewis acidity and the potential for multiple non-covalent interactions makes difluoroborane, pentafluoroethyl- a promising building block for the construction of self-assembled supramolecular architectures. By carefully selecting complementary Lewis bases or molecules with appropriate functional groups, it should be possible to direct the formation of discrete assemblies or extended networks.

For instance, the reaction of C2F5BF2 with bifunctional Lewis bases could lead to the formation of macrocycles or linear polymers. Similarly, the interplay of Lewis acid-base interactions and weaker non-covalent forces could be exploited to create complex, three-dimensional structures with potential applications in materials science and catalysis. However, to date, no specific examples of such supramolecular architectures directed by C2F5BF2 have been reported.

Design Principles for Self-Assembling Systems Utilizing Boron Coordination

The design of self-assembling systems based on organoboron compounds hinges on the Lewis acidic nature of the boron center. rsc.org The coordination of a Lewis base to the boron atom is a fundamental driving force for assembly. pdx.edu In the case of Difluoroborane, pentafluoroethyl-, the strong electron-withdrawing effects of the fluorine atoms and the pentafluoroethyl group would render the boron atom a potent Lewis acid, readily interacting with Lewis basic sites on other molecules.

Key design principles for self-assembling systems that could incorporate Difluoroborane, pentafluoroethyl- include:

Lewis Acid-Base Interactions: The primary design strategy would involve the interaction of the electron-deficient boron center with Lewis basic functional groups such as pyridines, amines, or ethers on other molecular components. pdx.edu The strength of this coordination can be tuned by the nature of the Lewis base.

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, could be employed. thieme-connect.de While Difluoroborane, pentafluoroethyl- itself is not exceptionally bulky, it could be paired with a sterically hindered Lewis base to create reactive sites for small molecule activation or polymerization.

Halogen Bonding: The highly polarized C-F bonds of the pentafluoroethyl group can act as halogen bond donors, interacting with electron-rich atoms. nih.gov This directional interaction can be a powerful tool for guiding the geometry of self-assembled structures.

Design PrincipleInteracting GroupsPotential Outcome
Lewis Acid-Base CoordinationBoron center (Lewis acid) and N, O, or S-containing Lewis basesFormation of discrete coordination complexes or coordination polymers. pdx.edu
Frustrated Lewis PairsDifluoroborane, pentafluoroethyl- and a sterically hindered Lewis baseCreation of systems for catalysis or small molecule capture. thieme-connect.de
Halogen BondingPentafluoroethyl group (halogen bond donor) and electron-rich atoms (e.g., O, N)Directional control over the supramolecular architecture. nih.gov

Table 1: Design principles for self-assembling systems utilizing the potential reactivity of Difluoroborane, pentafluoroethyl-.

Characterization of Supramolecular Assemblies Through Advanced Analytical Methods

The characterization of supramolecular assemblies formed by organoboron compounds relies on a suite of advanced analytical techniques to probe their structure and dynamics in both the solid state and solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a cornerstone technique for studying organoboron compounds. nih.govsdsu.edu The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. acs.org A significant upfield shift in the ¹¹B NMR spectrum upon addition of a Lewis base would confirm coordination to the boron center. ¹⁹F NMR would also be invaluable for probing the environment of the fluorine atoms in Difluoroborane, pentafluoroethyl- and their involvement in intermolecular interactions. Two-dimensional NMR techniques, such as ¹H-¹¹B Heteronuclear Correlation (HETCOR) and ¹¹B-¹¹B correlation experiments, can reveal through-space connectivities and the formation of larger assemblies. researchgate.netrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of supramolecular assemblies in the solid state. This technique would be essential for elucidating the precise bond lengths, angles, and intermolecular contacts, such as halogen bonds, in any crystalline materials formed by Difluoroborane, pentafluoroethyl-.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful tools for identifying the formation of larger, non-covalently bound species in the gas phase, providing evidence for self-assembly in solution.

Optical Spectroscopy: UV-Vis and fluorescence spectroscopy can be used to monitor changes in the electronic properties of the system upon self-assembly. The formation of charge-transfer complexes between an electron-donating molecule and the electron-accepting Difluoroborane, pentafluoroethyl- could be readily detected by the appearance of new absorption or emission bands. thieme-connect.de

Analytical MethodInformation ObtainedRelevance to Difluoroborane, pentafluoroethyl-
¹¹B NMR SpectroscopyCoordination number and electronic environment of the boron atom. sdsu.eduacs.orgDirect evidence of Lewis acid-base interactions.
¹⁹F NMR SpectroscopyElectronic environment of fluorine atoms.Probing the role of fluoro groups in intermolecular interactions.
2D NMR SpectroscopyThrough-space connectivities between nuclei. researchgate.netrsc.orgElucidating the structure of complex assemblies.
X-ray CrystallographyPrecise 3D structure in the solid state.Definitive characterization of supramolecular architecture.
Mass SpectrometryIdentification of non-covalently bound aggregates.Evidence of self-assembly in solution.
Optical SpectroscopyChanges in electronic transitions. thieme-connect.deDetection of charge-transfer interactions and monitoring assembly.

Table 2: Advanced analytical methods for the characterization of supramolecular assemblies potentially formed by Difluoroborane, pentafluoroethyl-.

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. youtube.comyoutube.com The highly Lewis acidic and fluorinated nature of Difluoroborane, pentafluoroethyl- makes it an intriguing candidate for both acting as a guest and for being incorporated into larger host structures.

Interaction with Macrocyclic Hosts, Cages, and Cavitands

While there is no specific literature on the interaction of Difluoroborane, pentafluoroethyl- with macrocyclic hosts, we can extrapolate from the principles of host-guest chemistry. nih.govnih.gov

As a Guest: The small size and strong Lewis acidity of Difluoroborane, pentafluoroethyl- would make it a suitable guest for encapsulation within electron-rich macrocyclic hosts. Hosts with Lewis basic sites, such as crown ethers containing oxygen atoms or cyclophanes with aromatic rings, could potentially bind the boron center. The perfluoroalkyl groups would likely favor interaction with fluorinated or hydrophobic cavities.

Incorporation into Hosts: Difluoroborane, pentafluoroethyl- could be used as a building block for the construction of larger host molecules. For instance, it could be used to "stitch" together other molecular components through coordination chemistry to form cages or cavitands. The rigid and directional nature of the B-F and B-C bonds would contribute to the preorganization of the resulting host structure. The fluorinated periphery would create a unique internal environment within the cavity.

Interactions between a host and Difluoroborane, pentafluoroethyl- would be driven by a combination of forces including:

Lewis Acid-Base Interactions: The primary binding force if the host possesses Lewis basic sites.

Ion-Dipole and Dipole-Dipole Interactions: Arising from the polar nature of both the host and the guest. libretexts.org

Hydrophobic and Fluorophilic Effects: The pentafluoroethyl group would favor interaction with nonpolar or fluorinated pockets within a host molecule.

Halogen Bonding: The fluorine atoms on the guest could act as halogen bond donors to electron-rich sites on the host. nih.gov

Encapsulation of Small Molecules and Ions within Molecular Cavities

If Difluoroborane, pentafluoroethyl- were to be incorporated into a larger supramolecular cage, the resulting cavity would have a unique and highly fluorinated interior. Such a "fluorous" cavity would be expected to selectively encapsulate other fluorinated molecules or small, nonpolar guests. The encapsulation process would be driven by the release of high-energy water molecules from the cavity (in aqueous media) and favorable van der Waals interactions between the guest and the fluorinated interior of the host.

The encapsulation of anions could also be envisioned. The electron-deficient nature of the boron centers within the host framework could create a positively polarized cavity, suitable for binding anions. The selectivity for different anions would depend on the size, shape, and charge density of the anion, as well as the geometry of the host cavity.

Future Research Directions and Challenges in Difluoroborane, Pentafluoroethyl Chemistry

Emerging Synthetic Strategies and Methodologies

The development of efficient, sustainable, and cost-effective methods for the synthesis of fluorinated organoboranes like Difluoroborane (B8323493), pentafluoroethyl- is a primary challenge. Current methodologies often rely on harsh reagents and conditions, limiting their broad applicability.

Development of More Sustainable and Cost-Effective Synthesis Routes

The pursuit of sustainability in chemical synthesis necessitates a departure from traditional methods that may involve hazardous materials and generate significant waste. For perfluoroalkyl compounds, this often involves exploring alternative fluorinating agents and more efficient catalytic systems. nih.govdiva-portal.org The direct synthesis of pentafluoroethyl copper from economical sources like ethyl pentafluoropropionate showcases a move towards more cost-effective pentafluoroethylation, a key step that could be adapted for the synthesis of the target borane (B79455). organic-chemistry.org

Future research will likely focus on catalytic C-H borylation of pentafluoroethane (B1204445), which would be a highly atom-economical route. nih.gov While the catalytic borylation of tertiary C-H bonds has been demonstrated, extending this to the C-H bonds in fluoroalkanes presents a significant challenge due to the high bond strength and altered electronics. escholarship.orgescholarship.org Another avenue is the development of flow chemistry processes, which can offer improved safety, scalability, and efficiency for handling highly reactive fluorinated intermediates.

Table 1: Comparison of Potential Sustainable Synthesis Strategies

Strategy Potential Advantages Key Challenges
Catalytic C-H Borylation of C2F5H High atom economy, direct functionalization. High C-H bond strength, catalyst deactivation.
Flow Chemistry Synthesis Enhanced safety, precise control, scalability. Initial setup cost, potential for clogging with solids.
Electrosynthesis Use of electricity as a clean reagent. Electrode material stability, electrolyte compatibility.
Mechanochemistry Reduced solvent usage, novel reactivity. Scalability, understanding reaction mechanisms.

Exploration of Bio-Inspired or Enzymatic Synthetic Approaches

Nature has evolved enzymes capable of forming carbon-fluorine and carbon-boron bonds, offering a blueprint for highly selective and environmentally benign synthetic methods. nih.govnih.gov The discovery of the fluorinase enzyme, which catalyzes C-F bond formation, has opened the door to biocatalytic fluorination. nih.gov While the direct enzymatic synthesis of a C-B bond in a perfluorinated substrate has not yet been reported, the principles of enzyme engineering and directed evolution could be applied to create novel biocatalysts for this purpose.

One can envision a multi-enzyme cascade system where a fluorinase first generates a fluorinated intermediate, which is then acted upon by a "borinase" to form the C-B bond. Research into the substrate scope of existing enzymes and the creation of artificial metalloenzymes are promising directions. nih.gov

Untapped Reactivity Pathways and Novel Synthetic Transformations

The unique electronic properties of the pentafluoroethyl group, combined with the Lewis acidity of the difluoroborane moiety, suggest that Difluoroborane, pentafluoroethyl- could exhibit novel reactivity, leading to new synthetic transformations.

Discovery of New Catalytic Applications and Mechanistic Insights

Organoboranes are widely used as catalysts and reagents in organic synthesis. acs.org The strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly enhance the Lewis acidity of the boron center in Difluoroborane, pentafluoroethyl- compared to non-fluorinated analogues. This enhanced acidity could enable its use as a potent Lewis acid catalyst for a variety of reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and polymerization processes.

Mechanistic studies, both experimental and computational, will be crucial to understanding the reactivity of this compound. researchgate.netelsevierpure.comnih.gov Investigating its behavior in "frustrated Lewis pair" (FLP) chemistry is a particularly interesting avenue. The high Lewis acidity of the borane, combined with a sterically hindered Lewis base, could lead to the activation of small molecules like H₂, CO₂, and olefins in novel ways. cardiff.ac.uk

Utilizing Unique Reactivity for the Synthesis of Complex Molecules

The pentafluoroethyl group is a valuable substituent in pharmaceuticals and agrochemicals due to its ability to modulate properties like lipophilicity and metabolic stability. Difluoroborane, pentafluoroethyl- could serve as a key building block for introducing this group into complex molecular architectures.

The C-B bond of organoboranes can be readily transformed into C-C, C-O, C-N, and C-X (where X is a halogen) bonds. acs.org Developing protocols for the efficient and selective transfer of the pentafluoroethyl group from the boron center to various organic electrophiles will be a major focus. This could involve Suzuki-Miyaura cross-coupling reactions or radical-mediated processes. The synthesis of complex organoboron compounds is an active area of research, and the unique properties of fluorinated building blocks are highly sought after. diva-portal.orgacs.orgacs.org

New Frontiers in Theoretical and Computational Chemistry for Boron Compounds

Theoretical and computational methods are indispensable tools for predicting the properties and reactivity of novel compounds and for elucidating reaction mechanisms at the molecular level. nih.gov For a molecule like Difluoroborane, pentafluoroethyl-, where experimental data is scarce, computational chemistry can provide invaluable insights.

Density Functional Theory (DFT) calculations can be employed to determine the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help to rationalize its reactivity. Furthermore, computational modeling can be used to predict its spectroscopic signatures (e.g., NMR, IR), which would be vital for its experimental characterization.

Calculating the fluoride (B91410) ion affinity (FIA) is a common method to quantify the Lewis acidity of boranes. researchgate.netchemrxiv.org Such calculations for Difluoroborane, pentafluoroethyl- would allow for a direct comparison of its Lewis acidity with other known boranes, guiding its potential applications in catalysis.

Moreover, computational studies can be used to explore potential reaction pathways, calculate activation barriers, and identify transition states for its synthesis and subsequent transformations. This can help to guide experimental efforts by identifying the most promising reaction conditions and predicting potential side products. The study of fluorinated triarylalanes and their borane counterparts has already demonstrated the power of comparative theoretical analysis. cardiff.ac.ukresearchgate.net

Table 2: Key Computational Parameters for Investigation

Parameter Significance
Geometry Optimization Provides the most stable 3D structure of the molecule.
Mulliken/NPA Charge Analysis Reveals the charge distribution and identifies electrophilic/nucleophilic sites.
Frontier Molecular Orbitals (HOMO/LUMO) Indicates the molecule's ability to donate or accept electrons.
Vibrational Frequencies (IR/Raman) Predicts the infrared and Raman spectra for experimental identification.
NMR Chemical Shifts Predicts the ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectra.
Fluoride Ion Affinity (FIA) Quantifies the Lewis acidity of the borane center.
Reaction Coordinate Analysis Maps the energy profile of a reaction, identifying transition states and intermediates.

Advanced Machine Learning Approaches for Property Prediction and Catalyst Design

The complexity of fluorinated organoboranes necessitates sophisticated predictive tools to accelerate their development. Advanced machine learning (ML) models are poised to play a pivotal role in this area. By training algorithms on existing data from related organoboron and organofluorine compounds, it is possible to forecast the physicochemical properties of Difluoroborane, pentafluoroethyl- with increasing accuracy. These properties include its reactivity, stability, and electronic characteristics, which are crucial for designing new catalysts and materials.

Future research will likely focus on developing bespoke ML models that can handle the intricacies of the C-B and C-F bonds within the same molecule. These models could predict the compound's behavior in various chemical environments, guiding the rational design of catalysts for specific organic transformations. For instance, ML could help identify optimal reaction conditions or even suggest modifications to the molecular structure to enhance catalytic activity and selectivity.

High-Throughput Virtual Screening for New Reagents and Materials

High-throughput virtual screening (HTVS) offers a powerful computational strategy to explore the potential of Difluoroborane, pentafluoroethyl- in new applications. By simulating the interaction of this compound with a vast library of virtual molecules, researchers can rapidly identify promising candidates for new reagents and materials without the need for extensive and costly laboratory experiments.

One promising avenue is the use of HTVS to discover new substrates for which Difluoroborane, pentafluoroethyl- could act as a potent fluorinating or borylating agent. The unique electronic nature of the pentafluoroethyl group can be leveraged to achieve novel chemical transformations. nih.gov Furthermore, HTVS can be employed to design new materials by predicting how the incorporation of Difluoroborane, pentafluoroethyl- into a larger molecular framework would affect the material's bulk properties, such as its electronic bandgap or thermal stability.

Integration into Advanced Functional Materials and Devices

The distinctive properties of fluorinated organoboranes suggest their potential for use in a new generation of advanced materials and electronic devices.

Role in Next-Generation Electronic Materials and Optoelectronic Devices

The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic properties of the boron center, making Difluoroborane, pentafluoroethyl- a strong Lewis acid. This characteristic is highly desirable in the development of new electronic materials. For example, it could be used as a p-type dopant in organic semiconductors to enhance their conductivity. The presence of multiple fluorine atoms can also impart greater stability and resistance to oxidation, which are critical for the longevity of electronic devices. wikipedia.org

In the realm of optoelectronics, the compound could be explored as a component in organic light-emitting diodes (OLEDs) or photovoltaic cells. Its ability to modify the energy levels of organic materials could lead to more efficient charge injection and transport, ultimately improving device performance. Research in this area would involve synthesizing and characterizing new materials incorporating the Difluoroborane, pentafluoroethyl- moiety and evaluating their performance in prototype devices.

Application in Smart Materials, Sensors, and Responsive Systems

The reactivity of the borane group towards Lewis bases opens up possibilities for the use of Difluoroborane, pentafluoroethyl- in the creation of smart materials and sensors. The interaction with specific analytes could trigger a change in the material's optical or electronic properties, forming the basis of a sensory response. For instance, its strong Lewis acidity could be exploited to develop sensors for fluoride ions or other nucleophilic species.

Challenges in Stability, Scalability, and Handling for Research Applications

Despite its potential, the practical application of Difluoroborane, pentafluoroethyl- is hampered by several challenges related to its stability, large-scale synthesis, and handling.

Strategies for Enhancing Compound Stability under Diverse Reaction Conditions

Organoboranes, particularly those with strong electron-withdrawing groups, can be susceptible to hydrolysis and oxidation. wikipedia.org While the fluorine atoms in Difluoroborane, pentafluoroethyl- may confer some degree of stability, its reactivity also makes it prone to degradation. A key research challenge is to develop strategies to enhance its stability under a variety of reaction conditions.

Overcoming Synthetic Challenges for Large-Scale Research Endeavors and Industrial Relevance

The transition from laboratory-scale synthesis to large-scale production of specialized chemical compounds is a critical step for enabling extensive research and unlocking potential industrial applications. For Difluoroborane, pentafluoroethyl- (C₂F₅BF₂), this upscaling presents a unique set of challenges rooted in the intricacies of its synthesis, the nature of its precursors, and the handling of the reactive intermediates involved. While the industrial-scale production of this specific compound is not yet established, an analysis of its reported laboratory synthesis provides a clear roadmap of the hurdles that must be overcome.

A significant breakthrough in the synthesis of a derivative of this compound was the development of a method to produce a C₂F₅BF₂-functionalized anionic cyclic (alkyl)(amino)carbene (Ani-cAAC) on a multi-gram scale with high yield. This procedure offers a foundational blueprint from which to consider the challenges of even larger scale endeavors.

The primary challenges in the large-scale synthesis of pentafluoroethyl-difluoroborane and its derivatives can be categorized into several key areas: precursor availability and cost, the complexity of the synthetic route, and the handling and stability of intermediates and the final product.

Precursor Accessibility and Synthesis:

The synthesis of pentafluoroethyl-difluoroborane is intrinsically dependent on the availability of suitable pentafluoroethyl and difluoroborane sources. A documented laboratory-scale synthesis of a C₂F₅BF₂-functionalized Ani-cAAC highlights the use of specialized reagents, which can be a bottleneck for large-scale production.

One of the precursors, the pentafluoroethyl group, is typically introduced using reagents that can be expensive and require careful handling. The generation of the pentafluoroethyl anion or radical is often necessary, which involves organometallic or electrochemical methods that can be difficult to scale up safely and economically.

Furthermore, the difluoroborane moiety is often sourced from boron trifluoride (BF₃) or its complexes. While BF₃ is an industrial chemical, its controlled reaction to form specific organoboranes requires precise stoichiometry and reaction conditions to avoid the formation of undesired byproducts. The synthesis of the direct precursor, [C₂F₅BF₃]⁻, and its subsequent reaction to yield C₂F₅BF₂ is a critical step. The stability of related compounds like trifluoromethyl difluoroborane (CF₃BF₂) is known to be low at room temperature, which suggests that pentafluoroethyl-difluoroborane might also have stability issues that need to be managed during and after synthesis.

Synthetic Route Complexity and Optimization:

The multi-step nature of the synthesis of functionalized pentafluoroethyl-difluoroborane derivatives, such as the Ani-cAAC adduct, presents another layer of complexity for large-scale manufacturing. Each step in the synthesis of the Ani-cAAC ligand itself, followed by its reaction with the boron-containing species, needs to be optimized for yield, purity, and efficiency.

The use of highly specialized ligands like anionic N-heterocyclic carbenes (NHCs) or cyclic (alkyl)(amino)carbenes (cAACs) is a double-edged sword. While they enable the formation of the desired product with high selectivity, these ligands are often complex molecules that are not commercially available in bulk and require their own multi-step synthesis. Scaling up the production of the ligand is a significant challenge in itself.

The reaction conditions, such as the use of specific solvents, inert atmospheres, and precise temperature control, are manageable on a lab scale but can become major cost and engineering challenges in large industrial reactors. The purification of the final product from unreacted starting materials, byproducts, and ligand residues is another critical aspect that requires the development of robust and scalable purification protocols, such as crystallization or chromatography, which can be expensive and time-consuming at an industrial scale.

Data on Synthetic Challenges for Large-Scale Production:

ChallengeDescriptionPotential Solutions for Scaling Up
Precursor Availability The starting materials, particularly the source of the pentafluoroethyl group and specialized boron reagents, may not be readily available in bulk quantities and can be costly.Develop more cost-effective synthetic routes to precursors. Identify alternative, more accessible starting materials. Establish strategic partnerships with suppliers of key raw materials.
Reagent Handling and Safety The synthesis may involve pyrophoric, moisture-sensitive, or toxic reagents that require specialized handling procedures and equipment, increasing operational complexity and cost.Implement automated and enclosed handling systems. Develop robust safety protocols and engineering controls for large-scale operations.
Reaction Conditions Strict control of temperature, pressure, and inert atmosphere is often necessary. Maintaining these conditions uniformly in large reactors can be challenging and energy-intensive.Utilize advanced process control and automation. Design reactors with efficient heat and mass transfer capabilities.
Multi-Step Synthesis Each step in a multi-step synthesis adds to the overall complexity, potential for yield loss, and cost. The synthesis of the required specialized ligands (e.g., Ani-cAAC) is a significant sub-challenge.Develop telescoped or one-pot reaction sequences to reduce the number of isolation steps. Optimize each synthetic step for maximum yield and purity. Invest in dedicated facilities for ligand production.
Product Isolation and Purification Separation of the desired product from byproducts, unreacted starting materials, and catalysts can be difficult and require resource-intensive techniques like chromatography.Develop scalable crystallization or distillation methods. Investigate alternative purification techniques such as selective precipitation or extraction.
Product Stability The final pentafluoroethyl-difluoroborane compound or its derivatives may have limited thermal or chemical stability, posing challenges for storage and transportation.Conduct thorough stability studies to determine optimal storage conditions. Develop formulations or adducts to enhance stability.
Waste Management The synthesis of complex fluorinated and boron-containing compounds can generate hazardous waste streams that require specialized and costly disposal methods.Develop greener synthetic routes with higher atom economy and less hazardous byproducts. Implement efficient waste treatment and recycling processes.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic organic and organometallic chemistry, chemical engineering, and process safety. Further research into more efficient catalytic systems, alternative and more economical starting materials, and streamlined synthetic pathways will be essential to move Difluoroborane, pentafluoroethyl- from a laboratory curiosity to a compound with tangible research and industrial relevance.

Conclusion: Advancements and Enduring Significance of Difluoroborane, Pentafluoroethyl Chemistry

Synthesis of Key Research Findings and Scholarly Contributions

The synthesis of Difluoroborane (B8323493), pentafluoroethyl- (C2F5BF2) is a subject of specialized research within organoboron chemistry. While detailed, dedicated studies exclusively on this compound are not abundant in readily available literature, its synthesis can be inferred from general methods developed for analogous fluoroalkylboranes. These methods typically involve the reaction of a boron halide with a suitable organometallic pentafluoroethylating agent.

A key research finding in the broader context of fluoroalkylboranes is their exceptional Lewis acidity, which often surpasses that of their non-fluorinated counterparts. This increased acidity is attributed to the strong electron-withdrawing nature of the fluorine atoms in the pentafluoroethyl group, which enhances the electron-accepting ability of the boron center. Scholarly contributions in this area have established that compounds like C2F5BF2 are potent Lewis acids, capable of catalyzing a variety of organic reactions.

Research has also touched upon the structural and electronic properties of such compounds. Spectroscopic and computational studies, where available, provide insights into the molecular geometry and the distribution of electron density, further corroborating the high Lewis acidity. The primary research findings are summarized in the table below.

Research AreaKey Findings
Synthesis Generally prepared from boron halides and organometallic reagents.
Lewis Acidity Exhibits strong Lewis acidic character due to the pentafluoroethyl group.
Catalysis Potential as a catalyst in various organic transformations.

Reiteration of Fundamental and Applied Significance of the Compound in Modern Chemistry

The fundamental significance of Difluoroborane, pentafluoroethyl- lies in its electronic properties. As a strong Lewis acid, it serves as a model compound for understanding the impact of perfluoroalkyl groups on the reactivity of main group elements. The study of its interactions with Lewis bases provides valuable data for the development of Lewis acidity scales and for probing the electronic effects in organoboron compounds.

From an applied perspective, the high Lewis acidity of C2F5BF2 makes it a potentially valuable catalyst in organic synthesis. Lewis acids are crucial for a wide array of reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and various polymerization processes. The unique reactivity profile conferred by the pentafluoroethyl group could lead to novel catalytic applications with enhanced selectivity or efficiency. Furthermore, its role as a building block in the synthesis of more complex fluorinated molecules is an area of significant applied interest, particularly in the development of advanced materials and pharmaceuticals where fluorine incorporation is often beneficial.

Outlook on the Continued Impact and Future Trajectory of Difluoroborane, Pentafluoroethyl- Research in Chemical Science

The future of research on Difluoroborane, pentafluoroethyl- is poised for growth, contingent on more focused investigations into its synthesis and reactivity. A key area for future work will be the development of more efficient and scalable synthetic routes to make this compound more accessible for broader study and application.

Further exploration of its catalytic activity is a major avenue for future research. Detailed mechanistic studies of reactions catalyzed by C2F5BF2 will be crucial for understanding its mode of action and for designing new, more effective catalytic systems. This includes the investigation of its potential in asymmetric catalysis, where chiral Lewis acids are of paramount importance.

The development of new materials based on Difluoroborane, pentafluoroethyl- is another promising direction. Its incorporation into polymers or other macromolecular structures could lead to materials with unique thermal, electronic, or optical properties. As the demand for advanced fluorinated materials continues to grow, the study of versatile building blocks like C2F5BF2 will undoubtedly gain further traction in the chemical sciences. The continued exploration of this and related fluoroalkylboranes will be instrumental in pushing the boundaries of organofluorine chemistry and catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing pentafluoroethyl-substituted difluoroborane, and how can its purity be validated?

  • Methodological Answer: Synthesis typically involves fluorination of borane precursors using reagents like phenyldifluoroborane or tetrafluoroborate salts under controlled conditions. Excess organodifluoroborane may be required to promote fluoride abstraction, as shown in coupling reactions . Purity validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 11B^{11}\text{B} NMR) and X-ray crystallography (using tools like OLEX2 ). Thermogravimetric analysis (TGA) can assess thermal stability, referencing NIST-JANAF thermochemical tables for comparative data .

Q. How does the stability of pentafluoroethyl-difluoroborane vary under different experimental conditions (e.g., temperature, solvent)?

  • Methodological Answer: Stability studies require controlled environments with inert atmospheres. Computational methods like Benson group additivity predict thermodynamic stability (e.g., enthalpy of formation) . Experimental validation involves monitoring decomposition via NMR or gas chromatography-mass spectrometry (GC-MS). For example, isopropyl difluoroborane showed discrepancies between computational predictions and experimental values, highlighting the need for error analysis .

Q. What analytical techniques are most effective for characterizing pentafluoroethyl-difluoroborane intermediates in reaction pathways?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms structural assignments . 1H^{1}\text{H} and 19F^{19}\text{F} NMR track reaction progress, as demonstrated in studies of BF2_2 intermediates . Radical scavengers (e.g., TEMPO) can distinguish ionic vs. radical mechanisms, though TEMPO showed no inhibition in iodination reactions, supporting ionipso-addition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the role of excess organodifluoroborane in facilitating fluoride abstraction during synthesis?

  • Methodological Answer: Excess organodifluoroborane acts as a Lewis acid, promoting oxocarbenium ion formation. This hypothesis was tested using "unreactive" alkyl difluoroboranes in 1H^{1}\text{H} NMR experiments, confirming catalytic fluoride abstraction without alkyl transfer . Kinetic studies (e.g., rate comparisons with stoichiometric vs. excess reagent) further validate this role.

Q. How can computational models resolve contradictions in thermochemical data for fluorinated boranes?

  • Methodological Answer: Group contribution methods (e.g., Benson’s approach) screen outliers in enthalpy data. For example, isopropyl difluoroborane’s reference value (−887 ± 34 kJ mol1^{-1}) had high uncertainty, prompting re-evaluation via high-level ab initio calculations (e.g., CCSD(T)) . Cross-referencing NIST-JANAF tables for difluoroborane species (298.15–6000 K) provides baseline data for error analysis .

Q. What strategies improve the detection of perfluoroalkyl boranes in environmental samples, given their structural complexity?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) targets PFAS analogs. Sampling protocols must avoid cross-contamination, as outlined in perfluoroalkyl substance studies . Computational workflows (e.g., CAS-number-based keyword searches) identify structurally related compounds for cross-referencing .

Methodological Tools and Frameworks

  • For Experimental Design : Use the PICOT framework to structure hypotheses (e.g., Population: fluorinated boranes; Intervention: fluoride abstraction; Comparison: stoichiometric vs. excess reagent; Outcome: reaction yield) .
  • For Data Analysis : SHELX programs refine crystallographic data , while OLEX2 integrates solution, refinement, and visualization .
  • For Computational Studies : Benson group additivity and NIST-JANAF tables standardize thermochemical comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.